Pimicotinib (ABSK021): A Comprehensive Technical Overview
Pimicotinib (ABSK021): A Comprehensive Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pimicotinib (also known as ABSK021) is an orally bioavailable, highly potent, and selective small-molecule inhibitor of the colony-stimulating factor 1 receptor (CSF-1R).[1][2] By targeting CSF-1R, Pimicotinib modulates the function of macrophages, key cells in the tumor microenvironment, and holds promise for the treatment of various cancers and other diseases where macrophages play a significant pathological role.[3] This document provides a detailed technical overview of Pimicotinib's chemical structure, properties, mechanism of action, and a summary of key experimental findings.
Chemical Structure and Properties
Pimicotinib is a synthetic organic compound with a complex heterocyclic structure. Its chemical identity and key properties are summarized below.
Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 3,3-dimethyl-N-[6-methyl-5-[[2-(1-methylpyrazol-4-yl)-4-pyridinyl]oxy]-2-pyridinyl]-2-oxopyrrolidine-1-carboxamide[3] |
| SMILES | CC1=C(C=CC(=N1)NC(=O)N2CCC(C2=O)(C)C)OC3=CC(=NC=C3)C4=CN(N=C4)C[4] |
| InChI | InChI=1S/C22H24N6O3/c1-14-18(31-16-7-9-23-17(11-16)15-12-24-27(4)13-15)5-6-19(25-14)26-21(30)28-10-8-22(2,3)20(28)29/h5-7,9,11-13H,8,10H2,1-4H3,(H,25,26,30)[3] |
| CAS Number | 2253123-16-7 |
Physicochemical Properties
| Property | Value |
| Molecular Formula | C22H24N6O3[3] |
| Molecular Weight | 420.47 g/mol [5] |
| Monoisotopic Mass | 420.19098865 Da[3] |
| Solubility | Soluble in DMSO (84 mg/mL)[5] |
Mechanism of Action and Signaling Pathway
Pimicotinib functions as a selective inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF-1R), a receptor tyrosine kinase.[1] The binding of its ligands, CSF-1 and IL-34, to CSF-1R triggers receptor dimerization and autophosphorylation of tyrosine residues within the intracellular domain. This activation initiates a cascade of downstream signaling pathways that are crucial for the survival, proliferation, differentiation, and function of macrophages and their precursors.[6][7]
By blocking the ATP-binding site of the CSF-1R kinase domain, Pimicotinib prevents this autophosphorylation and subsequent downstream signaling. This leads to a reduction in the number and activity of tumor-associated macrophages (TAMs), which in turn alleviates their immunosuppressive effects within the tumor microenvironment and enhances anti-tumor T-cell responses.[3]
Key Experimental Data and Protocols
Pimicotinib has undergone extensive preclinical and clinical evaluation to determine its efficacy and safety profile. Below are summaries of key findings and an overview of the methodologies employed.
In Vitro Kinase Inhibitory Activity
Pimicotinib has demonstrated high selectivity for CSF-1R over other related kinases.
| Kinase | IC50 (nM) |
| CSF-1R | < 30 |
| c-KIT | > 40-fold selectivity vs CSF-1R |
| FLT3 | > 40-fold selectivity vs CSF-1R |
| PDGFR | > 40-fold selectivity vs CSF-1R |
| VEGFR2 | > 40-fold selectivity vs CSF-1R |
Experimental Protocol Overview (In Vitro Kinase Assay):
While the specific, detailed protocol for the IC50 determination of Pimicotinib is proprietary, such assays generally follow a standardized procedure. A typical protocol would involve:
-
Reagents and Materials: Recombinant human CSF-1R kinase domain, a suitable substrate (e.g., a generic tyrosine kinase substrate like poly(Glu, Tyr)4:1), ATP, and the test compound (Pimicotinib) at various concentrations.
-
Assay Procedure:
-
The kinase, substrate, and varying concentrations of Pimicotinib are incubated in a buffer solution.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioisotope labeling (32P-ATP), ELISA-based detection with a phospho-specific antibody, or luminescence-based assays that measure the amount of ATP remaining.
-
-
Data Analysis: The percentage of kinase inhibition is calculated for each concentration of Pimicotinib. The IC50 value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, is then determined by fitting the data to a dose-response curve.
Clinical Trials
Pimicotinib has been evaluated in several clinical trials, most notably for the treatment of Tenosynovial Giant Cell Tumor (TGCT).
MANEUVER (NCT05804045): A Phase III Study [8][9]
-
Objective: To assess the efficacy and safety of Pimicotinib in patients with TGCT not amenable to surgery.[9]
-
Study Design: A randomized, double-blind, placebo-controlled, multicenter trial.[8]
-
Methodology:
-
Part 1 (Double-blind): Eligible patients were randomized to receive either Pimicotinib or a matching placebo for 24 weeks.[8]
-
Part 2 (Open-label): All patients entering this phase received open-label Pimicotinib.[8]
-
Part 3 (Open-label Extension): Patients who completed Part 2 could continue to receive Pimicotinib.[8]
-
-
Key Endpoints:
Phase Ib Study (NCT04192344) [2]
-
Objective: To evaluate the safety and preliminary antitumor activity of Pimicotinib in patients with TGCT not amenable to surgical resection.[2]
-
Methodology: Patients were enrolled to receive Pimicotinib at doses of 25 mg and 50 mg once daily.[2]
-
Key Findings:
Conclusion
Pimicotinib is a promising, orally active, and selective CSF-1R inhibitor with a well-defined chemical structure and mechanism of action. Preclinical and clinical data have demonstrated its potential as an effective therapeutic agent for TGCT, with a manageable safety profile. Ongoing research and clinical trials will further elucidate its therapeutic potential in other indications where CSF-1R-driven macrophage activity is a key pathological driver.
References
- 1. 2025-05-28 Phase 3 MANEUVER Pt 1 Pimicotinib Data [emdserono.com]
- 2. Efficacy and safety profile of pimicotinib (ABSK021) in tenosynovial giant cell tumor (TGCT): Phase 1b update. - ASCO [asco.org]
- 3. Pimicotinib | C22H24N6O3 | CID 139549388 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pimicotinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. selleckchem.com [selleckchem.com]
- 6. CSF-1 Receptor Signaling in Myeloid Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Colony stimulating factor 1 receptor - Wikipedia [en.wikipedia.org]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. MANEUVER: A Phase III study of pimicotinib to assess efficacy and safety in tenosynovial giant cell tumor patients - PubMed [pubmed.ncbi.nlm.nih.gov]
